4-(4-iodo-1H-pyrazol-1-yl)aniline
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Overview
Description
4-(4-iodo-1H-pyrazol-1-yl)aniline is a chemical compound that features a pyrazole ring substituted with an iodine atom at the 4-position and an aniline group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-iodo-1H-pyrazol-1-yl)aniline typically involves the cyclization of appropriate precursors. One common method is the reaction of terminal alkynes with aromatic aldehydes, molecular iodine, and hydrazines . This method allows for the formation of the pyrazole ring with the desired substitution pattern.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4-iodo-1H-pyrazol-1-yl)aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The aniline group can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts are often used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-(4-iodo-1H-pyrazol-1-yl)aniline has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(4-iodo-1H-pyrazol-1-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
4-(1H-Imidazol-1-yl)aniline: This compound features an imidazole ring instead of a pyrazole ring.
4-(1H-Pyrazol-1-yl)aniline: Similar to 4-(4-iodo-1H-pyrazol-1-yl)aniline but without the iodine substitution.
1-Phenyl-1H-pyrazole: A simpler pyrazole derivative without the aniline group.
Uniqueness
This compound is unique due to the presence of both an iodine atom and an aniline group, which can significantly influence its reactivity and potential applications. The iodine atom can serve as a versatile handle for further functionalization, while the aniline group can participate in various coupling reactions.
Properties
CAS No. |
1006349-77-4 |
---|---|
Molecular Formula |
C9H8IN3 |
Molecular Weight |
285.1 |
Purity |
95 |
Origin of Product |
United States |
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